

A Comparative Guide to 1H and 13C NMR Characterization of Ethyl Cyanoacetate Derivatives

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Compound of Interest		
Compound Name:	Ethyl cyanoacetate	
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This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **ethyl cyanoacetate** and its various derivatives. It is intended for researchers, scientists, and professionals in drug development and related fields to facilitate the structural elucidation and characterization of this important class of compounds. The guide summarizes key NMR data in a clear tabular format, presents detailed experimental protocols for data acquisition, and includes a workflow diagram for NMR analysis.

Introduction to NMR Spectroscopy of Ethyl Cyanoacetate Derivatives

Ethyl cyanoacetate is a versatile building block in organic synthesis, widely used in the preparation of a variety of biologically active molecules and functional materials. NMR spectroscopy is an indispensable tool for the characterization of its derivatives, providing detailed information about the molecular structure, connectivity, and stereochemistry. The chemical shifts (δ), multiplicities, and coupling constants (J) observed in 1H and ^{13}C NMR spectra are highly sensitive to the electronic and steric environment of the nuclei, making NMR a powerful technique for confirming the successful synthesis of target molecules and for comparative analysis of related structures.

Comparative ¹H and ¹³C NMR Data







The following tables summarize the ¹H and ¹³C NMR data for **ethyl cyanoacetate** and a selection of its derivatives. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the spectra were typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of **Ethyl Cyanoacetate** and its Derivatives



Compound	Solvent	Chemical Shift (δ) in ppm, Multiplicity, (Coupling Constant J in Hz)
Ethyl cyanoacetate	CDCl₃	1.32 (t, J = 7.1 Hz, 3H, CH ₃), 3.46 (s, 2H, CH ₂), 4.26 (q, J = 7.1 Hz, 2H, OCH ₂)
Ethyl 2-cyano-3- phenylacrylate[1]	CDCl₃	1.41 (t, J = 7.2 Hz, 3H), 4.40 (q, J = 7.2 Hz, 2H), 7.49-7.59 (m, 3H), 8.00 (d, J = 7.2 Hz, 2H), 8.26 (s, 1H)
Ethyl 2-cyano-3-(4- chlorophenyl)acrylate[1][2]	CDCl₃	1.40 (t, J = 7.2 Hz, 3H), 4.29 (q, J = 7.2 Hz, 2H), 7.48 (d, J = 8.4 Hz, 2H), 7.93 (d, J = 8.0 Hz, 2H), 8.20 (s, 1H)
Ethyl 2-cyano-3-(4- methoxyphenyl)acrylate[1][2]	CDCl₃	1.38 (t, J = 7.2 Hz, 3H), 3.88 (s, 3H), 4.35 (q, J = 7.2 Hz, 2H), 6.97 (d, J = 8.8 Hz, 2H), 7.98 (d, J = 8.8 Hz, 2H), 8.15 (s, 1H)
Ethyl 2-cyano-3-(4- nitrophenyl)acrylate[2]	CDCl₃	1.32 (t, J= 7.2 Hz, 3H), 4.32- 4.38 (m, 2H), 8.23-8.26 (m, 2H), 8.40-8.42 (m, 2H), 8.56 (s, 1H)
Ethyl 2-cyano-3-(p-tolyl)acrylate[1]	CDCl₃	1.38 (t, J = 7.2 Hz, 3H), 2.42 (s, 3H), 4.37 (q, J = 7.2 Hz, 2H), 7.28 (d, J = 8.0 Hz, 2H), 7.88 (d, J = 8.0 Hz, 2H), 8.20 (s, 1H)

Table 2: ¹³C NMR Spectral Data of **Ethyl Cyanoacetate** and its Derivatives



Compound	Solvent	Chemical Shift (δ) in ppm
Ethyl cyanoacetate	CDCl₃	13.9 (CH ₃), 25.0 (CH ₂), 62.9 (OCH ₂), 112.8 (CN), 162.7 (C=O)
Ethyl 2-cyano-3- phenylacrylate[1]	CDCl ₃	14.2, 62.8, 103.0, 115.5, 130.1, 131.1, 131.5, 133.4, 155.1, 162.5
Ethyl 2-cyano-3-(4-chlorophenyl)acrylate[1][2]	CDCl ₃	14.1, 62.8, 103.5, 115.2, 129.6, 129.9, 139.5, 153.3, 162.1
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate[1][2]	CDCl₃	14.2, 55.6, 62.4, 99.4, 114.8, 116.2, 124.4, 133.6, 154.4, 163.1, 163.8
Ethyl 2-cyano-3-(4- nitrophenyl)acrylate[2]	CDCl3	14.4, 63.2, 107.1, 115.4, 124.6, 132.1, 137.7, 149.7, 153.1, 161.6
Ethyl 2-cyano-3-(p- tolyl)acrylate[1]	CDCl₃	13.6, 21.3, 62.0, 101.1, 115.2, 128.4, 129.5, 130.7, 144.1, 154.4, 162.2

Experimental Protocols

Accurate and high-quality NMR data are contingent upon meticulous sample preparation and standardized instrument parameters.

Sample Preparation

- Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectra.
- Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[3][4]



- Solvent Selection: Use high-purity deuterated solvents. Chloroform-d (CDCl₃) is commonly used for **ethyl cyanoacetate** derivatives due to its good dissolving power and relatively simple residual solvent peak.[3] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
- Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent in a small vial before transferring it to the NMR tube. If any solid particles are present, the solution must be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity, which can lead to broadened spectral lines.[4]
 [5]
- NMR Tube: Use clean, high-quality 5 mm NMR tubes. The final sample volume should result in a column height of at least 4-5 cm in the tube.[5]
- Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (δ = 0.00 ppm).
 Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

NMR Data Acquisition

- Instrumentation: Spectra are typically acquired on a 300, 400, 500, or 600 MHz NMR spectrometer.
- Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
- ¹H NMR Acquisition Parameters:
 - Pulse Angle: A 30° or 45° pulse is commonly used.
 - Acquisition Time (AT): Typically 2-4 seconds.
 - Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.
 - Number of Scans (NS): 8 to 16 scans are usually adequate for samples with good concentration.

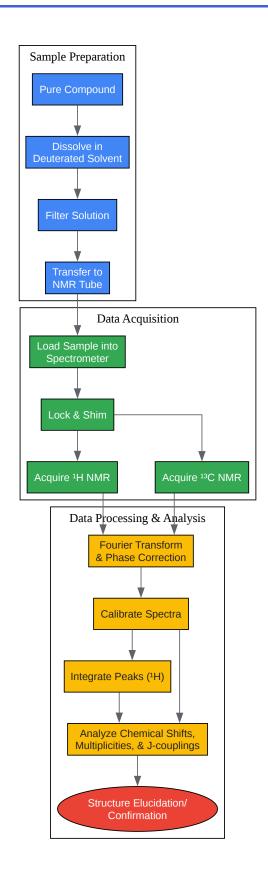


- ¹³C NMR Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled pulse sequence is used.
 - Pulse Angle: A 30° or 45° pulse is common.
 - Acquisition Time (AT): Typically 1-2 seconds.
 - Relaxation Delay (D1): A delay of 2 seconds is a good starting point.
 - Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128, 256, or more) is required to achieve a good signal-to-noise ratio.

Workflow for NMR Characterization

The following diagram illustrates the general workflow for the characterization of **ethyl cyanoacetate** derivatives using NMR spectroscopy.





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Caption: Workflow for NMR characterization of **ethyl cyanoacetate** derivatives.



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